Ethyl 5-methyl-3-pyridin-4-ylisoxazole-4-carboxylate
Overview
Description
Ethyl 5-methyl-3-pyridin-4-ylisoxazole-4-carboxylate is a heterocyclic compound that features an isoxazole ring fused with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5-methyl-3-pyridin-4-ylisoxazole-4-carboxylate can be synthesized through a [2+3] cycloaddition reaction of nitrile oxides with captodative olefins or methyl crotonate derivatives . This reaction is regioselective and leads to the formation of the desired isoxazole derivative under controlled conditions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of high-throughput reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as the preparation of nitrile oxides, their reaction with suitable olefins, and subsequent purification of the product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-methyl-3-pyridin-4-ylisoxazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Ethyl 5-methyl-3-pyridin-4-ylisoxazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 5-methyl-3-pyridin-4-ylisoxazole-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrazole Derivatives: Similar in structure and often used in similar applications.
Indole Derivatives: Share some structural features and biological activities.
Uniqueness
Ethyl 5-methyl-3-pyridin-4-ylisoxazole-4-carboxylate is unique due to its specific combination of an isoxazole ring with a pyridine ring, which imparts distinct chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
ethyl 5-methyl-3-pyridin-4-yl-1,2-oxazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-3-16-12(15)10-8(2)17-14-11(10)9-4-6-13-7-5-9/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSXGLVIRHMAEKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(ON=C1C2=CC=NC=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40622765 | |
Record name | Ethyl 5-methyl-3-(pyridin-4-yl)-1,2-oxazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40622765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
479077-33-3 | |
Record name | Ethyl 5-methyl-3-(pyridin-4-yl)-1,2-oxazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40622765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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